molecular formula C8H13ClO2S B13195515 Spiro[3.4]octane-5-sulfonyl chloride

Spiro[3.4]octane-5-sulfonyl chloride

Katalognummer: B13195515
Molekulargewicht: 208.71 g/mol
InChI-Schlüssel: ASSYUQODMAJILB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[3.4]octane-5-sulfonyl chloride: is a spirocyclic compound characterized by a unique three-dimensional structure The spirocyclic framework consists of a bicyclic system where two rings are connected through a single carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.4]octane-5-sulfonyl chloride typically involves the formation of the spirocyclic core followed by the introduction of the sulfonyl chloride group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the annulation of cyclopentane and four-membered rings can be employed to construct the spirocyclic framework .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: Spiro[3.4]octane-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: Spiro[3.4]octane-5-sulfonyl chloride is used as a building block in the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. The spirocyclic structure can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved binding affinity to biological targets .

Industry: The compound finds applications in the development of advanced materials, including polymers and catalysts. Its unique structure can enhance the properties of these materials, making them suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of Spiro[3.4]octane-5-sulfonyl chloride and its derivatives involves interactions with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • Spiro[3.4]octane-2-sulfonyl chloride
  • Spiro[4.5.0]decane-5-sulfonyl chloride
  • Spiro[3.3]heptane-5-sulfonyl chloride

Uniqueness: Spiro[3.4]octane-5-sulfonyl chloride is unique due to its specific spirocyclic structure and the position of the sulfonyl chloride group. This configuration can influence its reactivity and the types of derivatives that can be synthesized.

Eigenschaften

Molekularformel

C8H13ClO2S

Molekulargewicht

208.71 g/mol

IUPAC-Name

spiro[3.4]octane-8-sulfonyl chloride

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)7-3-1-4-8(7)5-2-6-8/h7H,1-6H2

InChI-Schlüssel

ASSYUQODMAJILB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2(C1)CCC2)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.